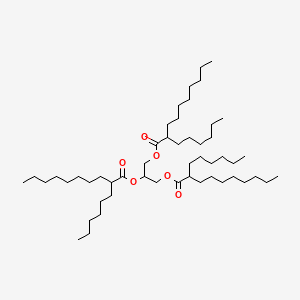
Calcium tris(1-methylethyl)naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tris(1-methylethyl)naphthalenesulfonate: is a chemical compound with the molecular formula C38H50CaO6S2 . It is known for its unique structure, which includes a calcium ion coordinated with three 1-methylethyl naphthalenesulfonate groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium tris(1-methylethyl)naphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid derivatives with calcium salts under controlled conditions. The process may include steps such as sulfonation, neutralization, and crystallization to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure a steady production rate. Advanced techniques such as distillation, filtration, and drying are employed to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calcium tris(1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of naphthalene derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, sulfonate esters, and other functionalized compounds. These products have diverse applications in different fields .
Scientific Research Applications
Calcium tris(1-methylethyl)naphthalenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
Mechanism of Action
The mechanism of action of calcium tris(1-methylethyl)naphthalenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to calcium tris(1-methylethyl)naphthalenesulfonate include:
- Calcium dodecylbenzenesulfonate
- Calcium p-toluenesulfonate
- Calcium methanesulfonate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties such as solubility, reactivity, and stability. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
85614-33-1 |
|---|---|
Molecular Formula |
C38H50CaO6S2 |
Molecular Weight |
707.0 g/mol |
IUPAC Name |
calcium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C19H26O3S.Ca/c2*1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h2*7-13H,1-6H3,(H,20,21,22);/q;;+2/p-2 |
InChI Key |
VODKAEOYQCMHAA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
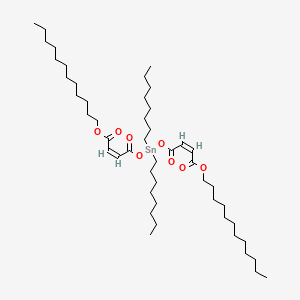
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
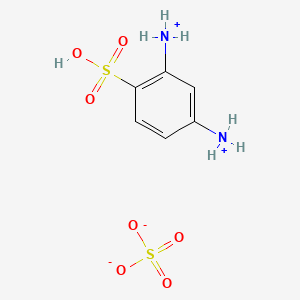
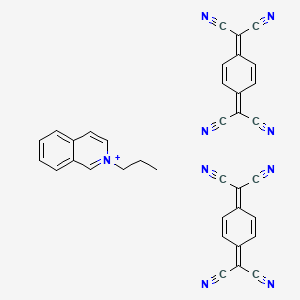
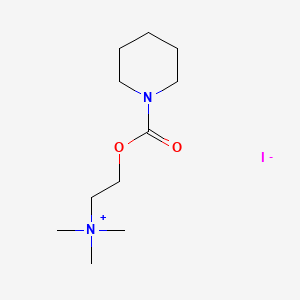
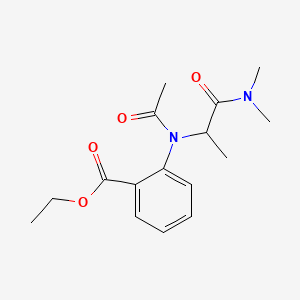



![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)


